molecular formula C11H17N3O B3360291 Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- CAS No. 88723-26-6

Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]-

Cat. No.: B3360291
CAS No.: 88723-26-6
M. Wt: 207.27 g/mol
InChI Key: AFANMFBDGRMPGD-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

The reaction conditions often require a polar solvent and a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylamino group can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: Another antihistaminic agent.

    Omeprazole: An antiulcer agent.

What sets Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]- apart is its unique combination of the imidazole ring and the cyclohexylamino group, which provides it with distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(cyclohexylamino)-1H-imidazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(15)10-7-12-11(14-10)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFANMFBDGRMPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524478
Record name 1-[2-(Cyclohexylamino)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88723-26-6
Record name 1-[2-(Cyclohexylamino)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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